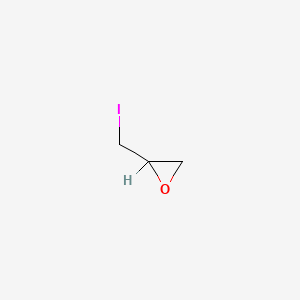

Iodomethyloxirane

説明

Molecular Dynamics of Dimethyldioxirane C-H Oxidation

The study on dimethyldioxirane (DMDO) reveals its reaction with isobutane, which involves hydrogen atom abstraction and can lead to the formation of tert-butanol and acetone through the oxygen rebound pathway. The research indicates that the presence of an implicit acetone solvent significantly increases the likelihood of the oxygen rebound pathway occurring. Additionally, the study observed short-lived diradical species and measured the time gap between C-H bond-breaking and C-O bond formation to be within 30 to 150 femtoseconds, which aligns with the lifetime of radical pairs from DMDO hydroxylation of certain cyclopropane derivatives .

Iodomethane Oxidation by Dimethyldioxirane

Iodomethane oxidation by DMDO presents a novel route to hypoiodous acid and iodohydrines without the need for a trapping agent for the iodide anion. The resulting hypoiodous acid can be trapped in situ by addition to olefins, yielding iodohydrines with good yields. The study also highlights the anti-stereospecific nature of the iodohydroxylation reaction, which is a key aspect of the chemical behavior of iodomethane when oxidized by DMDO .

Synthesis and Molecular Structure Analysis of Substituted Oxiranes

The synthesis of various enantiomers of substituted oxiranes, including trans-2,3-dimethyloxirane, has been achieved. The study provides vibrational circular dichroism (VCD) spectra and ab initio theoretical calculations to understand the molecular structure of these compounds. The research utilizes methods such as the localized molecular orbital method (LMO-VCD) and the vibronic coupling theoretical method (VCT) to analyze the absolute configurations of the synthesized oxiranes .

Cationic Oligomerization of Isopropyloxirane

Investigating the structures of oligomers and polymers derived from isopropyloxirane (IO) reveals insights into the nature of the bridged propagating oxonium ion intermediate. The study employs 13C NMR spectroscopy to confirm that the polymeric structural units have not undergone rearrangement during the cationic oligomerization process. This finding is significant for understanding the polymerization behavior of oxiranes and the stability of the resulting structures .

Recent Resurgence Toward the Oxidation of Heteroatoms Using Dimethyldioxirane

A comprehensive review of the literature from 2005 to the present highlights the shift from inorganic to organic oxidants in the field of oxidation chemistry. Dimethyldioxirane stands out as an effective oxidant due to its high functional group tolerance and the production of eco-friendly acetone as a byproduct. The review summarizes the oxidation of various heteroatoms, including sulfur, nitrogen, iodine, selenium, phosphorous, and platinum, using DMDO as the oxidant. This resurgence in using DMDO is attributed to its exquisite oxidation capabilities .

科学的研究の応用

-

Oxidation Reactions

- Field: Organic Chemistry

- Application: Hypervalent iodine reagents, which include iodine (V) reagents, are used in various oxidation reactions . They are environmentally friendly, highly reactive, stable, and exhibit good site selectivity .

- Method: These reagents are used in stoichiometric or catalytic amounts for inducing oxidation reactions .

- Results: The use of these reagents leads to the construction of simple and complex organic molecules .

-

Epoxidation

- Field: Organic Synthesis

- Application: Dioxiranes, a type of oxirane, are used for the synthesis of epoxides from alkenes .

- Method: Dioxiranes are electrophilic oxidants that react with both electron-rich and electron-poor double bonds . They can be prepared and isolated or generated in situ from ketones and potassium peroxymonosulfate .

- Results: The use of dioxiranes allows for the epoxidation of both electron-rich and electron-poor alkenes in good yield .

-

Photopolymerization

-

Synthesis of New Oxetane Derivatives

- Field: Medicinal Chemistry

- Application: The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .

- Method: Numerous studies have been conducted into the synthesis of new oxetane derivatives .

- Results: These methods have led to the synthesis of oxetane derivatives appearing in recent patents for medicinal chemistry applications .

-

Photoinitiated Cationic Polymerization

- Field: Material Science

- Application: A new class of UV/electron beam (EB) curable oxetane monomers has been identified for kick-started cationic polymerization with an aim to have a transformative impact on the radiation curing industry .

- Method: These materials have the potential to replace acrylic monomers and reactive oligomers in many existing applications .

- Results: The development of scale-up synthesis has been the technical barriers for the immediate scalable manufacturing impacts in industry .

-

Construction of Ortho-Iodinated Aromatic Ethers

- Field: Organic Chemistry

- Application: A method for the synthesis of aromatic ethers using hypervalent iodine(III) reagents obtained from the corresponding iodinated aromatic compounds has been developed .

- Method: This concise method synthesizes six difenyl ethers and three heterocyclic aromatic ethers with high yields .

- Results: A possible mechanism for the synthesis of hypervalent iodine reagents and the construction of aromatic ethers has been proposed .

Safety And Hazards

特性

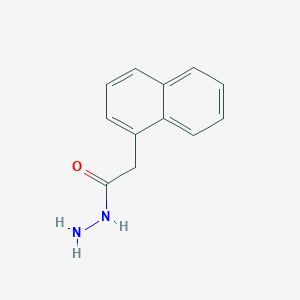

IUPAC Name |

2-(iodomethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5IO/c4-1-3-2-5-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIBHMPYXXPGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30977958 | |

| Record name | 2-(Iodomethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Iodomethyl)oxirane | |

CAS RN |

624-57-7 | |

| Record name | Oxirane, (iodomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Iodomethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2,4]Triazolo[4,3-a]pyridin-3-amine](/img/structure/B1295693.png)

![Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid](/img/structure/B1295695.png)